CRS400393: A Potent and Specific Inhibitor of Mycobacterial MmpL3
CRS400393: A Potent and Specific Inhibitor of Mycobacterial MmpL3
An In-depth Technical Guide on the Target Specificity of a Novel Anti-mycobacterial Agent
This technical guide provides a comprehensive overview of the target specificity and mechanism of action of CRS400393, a novel benzothiazole (B30560) amide with potent and specific activity against a broad range of mycobacteria. This document is intended for researchers, scientists, and drug development professionals working in the field of infectious diseases, particularly those focused on Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).
Introduction
CRS400393 is a promising anti-mycobacterial agent identified through high-throughput screening of small molecule libraries against Mycobacterium abscessus and Mycobacterium tuberculosis[1]. It belongs to a series of benzothiazole amides that have been optimized for potent and specific activity against mycobacteria[1][2]. The primary molecular target of CRS400393 has been identified as MmpL3, an essential inner membrane transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall[1][2][3].
Quantitative Data: In Vitro Activity of CRS400393
The in vitro potency of CRS400393 has been evaluated against a panel of clinically relevant mycobacterial species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth, are summarized in the table below.
| Mycobacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium abscessus | - | 0.03 - 0.12 | [1][2] |
| Other rapid-growing NTM | - | 0.03 - 0.12 | [1][2] |
| Mycobacterium avium complex (MAC) | - | 1 - 2 | [1][2] |
| Mycobacterium tuberculosis | H37Rv mc² 6206 | ≤ 0.12 | [1] |
Target Identification and Validation: MmpL3
The identification of MmpL3 as the direct target of CRS400393 was established through a combination of genetic and biochemical approaches.
Generation and Analysis of Spontaneous Resistant Mutants
A key method for identifying the target of a novel antimicrobial agent is the selection and characterization of spontaneous resistant mutants. This process involves exposing a large population of mycobacteria to the compound and isolating the rare individuals that can grow in its presence. The genetic mutations in these resistant isolates often pinpoint the drug's target or a closely related pathway.
Experimental Protocol: Isolation of Spontaneous Resistant Mutants
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Bacterial Culture: Grow a culture of the target mycobacterial species (e.g., Mycobacterium smegmatis or Mycobacterium tuberculosis) to late-logarithmic phase in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
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Plating for Resistance: Plate a high density of the bacterial culture (e.g., 10⁸ to 10¹⁰ colony-forming units [CFU]) onto solid agar (B569324) medium (e.g., Middlebrook 7H11 agar) containing a selective concentration of CRS400393 (typically 4x to 10x the MIC).
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Incubation: Incubate the plates at the optimal growth temperature for the specific mycobacterial species until colonies appear. This can range from a few days for rapid growers to several weeks for M. tuberculosis.
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Isolation and Verification: Isolate individual resistant colonies and re-streak them on both drug-free and drug-containing agar to confirm the resistance phenotype.
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Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the wild-type parental strain.
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Whole-Genome Sequencing: Perform whole-genome sequencing on the extracted DNA to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but not in the wild-type strain.
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Data Analysis: Analyze the sequencing data to identify mutations that are consistently found in independently isolated resistant mutants. Mutations that map to a single gene across multiple resistant isolates strongly suggest that the protein encoded by that gene is the drug's target. In the case of the benzothiazole amide series, which includes CRS400393, resistance mutations were mapped to the mmpL3 gene[3].
Metabolic Labeling Assays
Metabolic labeling experiments provide biochemical evidence for the mechanism of action of a drug. By tracing the incorporation of a radiolabeled precursor into cellular macromolecules, it is possible to determine which biosynthetic pathway is inhibited by the compound. For CRS400393, metabolic labeling with [¹⁴C]-acetic acid was used to investigate its effect on mycolic acid metabolism.
Experimental Protocol: [¹⁴C]-Acetic Acid Metabolic Labeling
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Bacterial Culture: Grow mycobacterial cultures to mid-log phase.
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Drug Treatment: Treat the cultures with CRS400393 at a concentration known to be inhibitory (e.g., 10x MIC) for a defined period. Include a vehicle control (e.g., DMSO) and a positive control known to inhibit mycolic acid synthesis.
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Radiolabeling: Add [¹⁴C]-acetic acid to the cultures and incubate for a period sufficient for incorporation into cellular lipids.
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Lipid Extraction: Harvest the bacterial cells and extract the total lipids using a series of organic solvents (e.g., chloroform/methanol).
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Thin-Layer Chromatography (TLC): Separate the different lipid species in the total lipid extract by TLC on silica (B1680970) gel plates using an appropriate solvent system.
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Autoradiography: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.
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Analysis: Compare the lipid profiles of the drug-treated and control samples. Inhibition of MmpL3 by compounds such as the benzothiazole amides results in the accumulation of trehalose (B1683222) monomycolate (TMM), the substrate of MmpL3, and a corresponding decrease in trehalose dimycolate (TDM) and mycolic acids incorporated into the cell wall[3][4].
Mechanism of Action: Inhibition of Mycolic Acid Transport
Mycolic acids are very long-chain fatty acids that are essential components of the mycobacterial cell wall, forming a thick, waxy outer layer that is a major determinant of the bacterium's virulence and resistance to many antibiotics. The biosynthesis and transport of mycolic acids is a complex, multi-step process.
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and functions as a flippase, translocating trehalose monomycolate (TMM) from the inner leaflet to the outer leaflet of the cytoplasmic membrane[5][6][7][8]. This is a critical step in the pathway that ultimately leads to the incorporation of mycolic acids into the cell wall. By inhibiting MmpL3, CRS400393 effectively blocks this essential transport step, leading to the depletion of mycolic acids in the cell wall and ultimately causing bacterial death[3].
Visualizations
Mycolic Acid Transport Pathway and the Role of MmpL3
The following diagram illustrates the simplified pathway of mycolic acid transport across the mycobacterial inner membrane and the point of inhibition by CRS400393.
Caption: Mycolic acid transport pathway and inhibition by CRS400393.
Experimental Workflow for Target Identification
The logical workflow for identifying the target of CRS400393 is depicted in the following diagram.
Caption: Experimental workflow for the identification of MmpL3 as the target of CRS400393.
In Vivo Efficacy
Preliminary studies have shown that the benzothiazole amide series, including CRS400393, demonstrates in vivo efficacy in a mouse model of M. abscessus infection[2]. This indicates that the compound possesses favorable pharmacokinetic and pharmacodynamic properties that allow it to reach its target and exert its antibacterial effect in a complex in vivo environment.
Experimental Protocol: General Outline for In Vivo Efficacy Testing in a Mouse Model
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Animal Model: Use an appropriate mouse strain for the infection model (e.g., C3HeB/FeJ or BALB/c).
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Infection: Infect the mice with a standardized inoculum of the mycobacterial strain of interest (e.g., via aerosol or intravenous injection) to establish a controlled infection.
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Treatment: After a defined period to allow the infection to establish, begin treatment with CRS400393, administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic.
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Monitoring: Monitor the health of the animals throughout the treatment period, including body weight and clinical signs.
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Endpoint Analysis: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and/or spleen.
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CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates onto appropriate agar medium.
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Data Analysis: After incubation, count the number of colonies to determine the bacterial load (CFU) in each organ. Compare the CFU counts between the treated and control groups to determine the efficacy of the compound.
Conclusion
CRS400393 is a potent and selective inhibitor of mycobacterial MmpL3. Its target has been rigorously validated through genetic and biochemical methods. By disrupting the essential process of mycolic acid transport, CRS400393 exhibits strong bactericidal activity against a wide range of mycobacteria, including drug-resistant strains. The promising in vitro and in vivo data for CRS400393 and its congeners make this class of compounds a valuable lead series for the development of new therapeutics for the treatment of tuberculosis and non-tuberculous mycobacterial infections.
References
- 1. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzothiazole amides as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]
- 8. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
